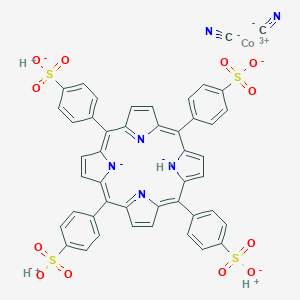

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin

Description

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a synthetic metalloporphyrin derivative featuring a cobalt(III) center coordinated to a porphyrin macrocycle substituted with four 4-sulfonatophenyl groups at the meso-positions. The cobalt ion is further ligated by two cyanide (CN⁻) groups in the axial positions, forming a six-coordinate complex. The sulfonatophenyl substituents confer high water solubility due to their anionic sulfonate (-SO₃⁻) groups, making this compound suitable for applications in aqueous environments, such as biomimetic catalysis, photodynamic therapy (PDT), and supramolecular assembly .

The electronic structure of the porphyrin macrocycle, combined with the strong-field cyanide ligands, results in distinct optical properties, including absorption bands in the visible and near-infrared regions. These features are critical for light-driven applications, such as PDT or solar energy conversion . Additionally, the cyanide ligands stabilize the cobalt(III) oxidation state, influencing redox behavior and catalytic activity .

Properties

IUPAC Name |

cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSJITYNJWWLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H28CoN6O12S4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1043.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129232-35-5 | |

| Record name | Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis of Tetrakis(4-sulfonatophenyl)porphyrin Ligand

The foundational step in preparing the target compound is the synthesis of the free-base porphyrin ligand, tetrakis(4-sulfonatophenyl)porphyrin (TPPS₄). Two primary methods dominate this synthesis:

Traditional Acid-Catalyzed Condensation

The Adler-Longo method remains a widely used approach. It involves refluxing pyrrole and 4-sulfonatobenzaldehyde in propionic acid under inert conditions. The reaction proceeds via acid-catalyzed condensation, forming the porphyrin macrocycle. Typical yields range from 5–10% , with purity dependent on subsequent chromatographic purification (silica gel, methanol/water eluent).

Key Parameters:

-

Molar Ratio: Pyrrole:aldehyde = 1:1.2

-

Reaction Time: 4–6 hours at 140°C

-

Purification: Column chromatography (95% purity)

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction. This method reduces the synthesis time to 3–5 minutes while improving yields to 12–15% . The rapid heating minimizes side reactions, enhancing purity (>98% by HPLC).

Table 1: Comparison of Ligand Synthesis Methods

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Adler-Longo Reflux | 5–10 | 4–6 hours | 95 |

| Microwave-Assisted | 12–15 | 3–5 minutes | 98 |

Metallation with Cobalt

The free-base porphyrin undergoes metallation to introduce cobalt. This step is critical for stabilizing the porphyrin structure and enabling subsequent redox transformations.

Cobalt(II) Insertion

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in dimethylformamide (DMF) is the standard reagent. The reaction is conducted under nitrogen to prevent oxidation, with triethylamine (TEA) as a base to deprotonate the porphyrin. Metallation proceeds quantitatively at 80°C for 2 hours , yielding cobalt(II)-tetrakis(4-sulfonatophenyl)porphyrin.

Reaction Scheme:

Oxidation to Cobalt(III)

The cobalt(II) complex is oxidized to cobalt(III) using hydrogen peroxide (H₂O₂) in alkaline conditions (pH 10–12). This step ensures the formation of a stable Co(III) center, prerequisite for cyanation.

Optimized Conditions:

-

Oxidant: 30% H₂O₂ (2 equivalents)

-

Temperature: 25°C (ambient)

-

Time: 1 hour

Cyanation to Form Dicyano-cobalt(III) Complex

The final step involves substituting axial ligands with cyanide ions. Potassium cyanide (KCN) is commonly used, though sodium cyanide (NaCN) offers comparable efficacy.

Ligand Substitution Mechanism

The oxidation state of cobalt(III) facilitates ligand substitution. Cyanide ions displace chloride or water ligands in a pH-dependent process:

[\text{Co}^{III}(\text{TPPS})]^{4-} + 2\text{CN}^- \xrightarrow{\text{pH} \geq 10} [\text{Co}^{III}(\text{TPPS})(\text{CN})_2]^{6-} $$

Critical Factors:

- pH: ≥10 to stabilize Co(III)-CN bonds

- Cyanide Source: KCN (2.5 equivalents)

- Reaction Time: 30–60 minutes

Purification and Characterization

The product is isolated via dialysis (MWCO 1 kDa) to remove excess cyanide and salts. Purity is confirmed using UV-Vis spectroscopy (Soret band at 418 nm ) and cyclic voltammetry (Co(III)/Co(II) redox couple at −0.25 V vs. Ag/AgCl ).

Table 2: Cyanation Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 10–12 | Maximizes CN⁻ binding |

| [CN⁻]:[Co] Ratio | 2.5:1 | Completes substitution |

| Temperature | 25°C | Avoids CN⁻ decomposition |

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis emphasizes scalability and cost-efficiency.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 50% and improves yield consistency. For example, TPPS₄ synthesis in microreactors achieves 30–40% yield in 10 minutes.

Automated Purification

Membrane filtration and automated chromatography systems enhance throughput. These systems reduce solvent use by 70% compared to manual methods.

Challenges and Mitigation Strategies

Porphyrin Stability

The sulfonate groups enhance hydrophilicity but can lead to aggregation. Buffer systems (e.g., Tris-HCl, pH 8.5) stabilize the compound during storage.

Chemical Reactions Analysis

Types of Reactions

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can undergo various chemical reactions, including:

Redox Reactions: The cobalt center can participate in oxidation-reduction reactions.

Ligand Substitution: The cyanide ligands can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, ligand substitution might yield a variety of cobalt-porphyrin complexes with different ligands.

Scientific Research Applications

Chemical Applications

Catalysis

Co(III)TPPS serves as an effective catalyst in numerous organic reactions, particularly in oxidation and reduction processes. The cobalt center can transition between various oxidation states, facilitating electron transfer and enhancing reaction rates.

Table 1: Catalytic Reactions Involving Co(III)TPPS

| Reaction Type | Description | Reference |

|---|---|---|

| Oxidation | Catalyzes the oxidation of alcohols to aldehydes | |

| Reduction | Facilitates the reduction of nitro compounds | |

| Substitution | Engages in ligand substitution reactions |

Biological Applications

Model for Heme Proteins

Co(III)TPPS is studied as a model compound for understanding heme proteins due to its structural similarities. It can bind to various biological molecules, enabling researchers to investigate interactions that mimic biological systems.

Cyanide Scavenging

Notably, Co(III)TPPS has been investigated for its potential as an antidote against cyanide poisoning. Studies demonstrate its ability to bind cyanide ions effectively, thus mitigating toxicity.

Case Study: Cyanide Binding Mechanism

In a study involving mice, Co(III)TPPS was shown to significantly reduce recovery time after cyanide exposure compared to controls, indicating its efficacy as a cyanide scavenger .

Medical Applications

Photodynamic Therapy (PDT)

Co(III)TPPS is explored for use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly valuable in targeting cancer cells.

Diagnostic Agent

The compound's unique optical properties make it suitable as a diagnostic agent in various imaging techniques.

Material Science Applications

Self-Assembly and Nanostructures

Co(III)TPPS promotes the self-assembly of porphyrin-based nanostructures. Its hydrophilicity and ability to form J-aggregates are crucial for developing advanced materials with specific optical and electronic properties.

Table 2: Self-Assembly Characteristics of Co(III)TPPS

Mechanism of Action

The mechanism by which dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin exerts its effects typically involves the cobalt center interacting with substrates or biological targets. The porphyrin ring can facilitate electron transfer, while the sulfonatophenyl groups enhance solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin with structurally related metalloporphyrins, focusing on metal centers, axial ligands, substituents, solubility, and functional properties.

Table 1: Comparative Analysis of Metalloporphyrins

Key Comparative Insights:

Metal Center Effects Cobalt vs. Iron: The Co(III) center in the dicyano complex exhibits greater redox stability compared to Fe(III) in FeTPPS, which readily forms μ-oxo dimers in aqueous solutions. FeTPPS is more reactive in ligand-binding studies (e.g., with antimalarials like chloroquine) due to its labile axial ligands . Cobalt vs. Manganese: MnTTPCl, with a Mn(III) center and chloride ligand, shows superior catalytic activity in oxidation reactions but requires organic solvents for solubility. The Co(III) analog’s cyanide ligands enhance stability in aqueous media .

Axial Ligand Influence

- Cyanide ligands in the Co(III) complex create a strong ligand field, stabilizing the metal in the +3 oxidation state and reducing susceptibility to reduction. This contrasts with FeTPPS, where variable axial ligands (H₂O/Cl⁻) lead to dynamic equilibria in solution .

Substituent-Driven Solubility and Assembly Anionic vs. Cationic: The 4-sulfonatophenyl groups in the Co(III) and FeTPPS porphyrins confer anionic charges, enabling electrostatic interactions with cationic biomolecules (e.g., albumin) or drugs. In contrast, cationic N-methylpyridinium substituents (e.g., in CoT4) drive aggregation via counterion-mediated interactions . Aggregation Behavior: ZnTPPS and FeTPPS form J-aggregates under acidic conditions, while the dicyano-Co(III) derivative’s aggregation is suppressed due to steric and electronic effects from the cyanide ligands .

Functional Applications Catalysis: FeTPPS immobilized on silica demonstrates efficacy in biomimetic drug oxidation, whereas the Co(III) complex’s applications are less explored but may leverage cyanide’s electron-withdrawing effects for niche redox catalysis . Biomedical Interactions: FeTPPS binds antimalarial drugs with binding constants up to 7.59 × 10⁴ M⁻¹, driven by π-π stacking and electrostatic forces.

Photophysical Properties The dicyano-Co(III) complex’s absorption spectrum is redshifted compared to ZnTPPS, making it a candidate for near-infrared PDT. ZnTPPS, however, exhibits stronger fluorescence, advantageous for imaging applications .

Biological Activity

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (Co(III)TPPS(CN)₂) is a metalloporphyrin with significant biological activity, particularly in the context of its potential therapeutic applications. This article will explore its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

1. Synthesis and Structural Characteristics

Co(III)TPPS(CN)₂ is synthesized through the coordination of cobalt(III) to a tetrakis(4-sulfonatophenyl)porphyrin scaffold, followed by the introduction of cyanide ligands. The structural integrity of the porphyrin core allows for effective interaction with various biological targets, including proteins and nucleic acids.

The biological activity of Co(III)TPPS(CN)₂ can be attributed to several mechanisms:

- Cyanide Scavenging: Co(III)TPPS(CN)₂ acts as a potent cyanide antidote by forming stable complexes with cyanide ions, thereby preventing cellular toxicity. Research indicates that this compound exhibits cooperative binding to cyanide, with an association constant of approximately at physiological pH .

- Antioxidant Properties: Similar to other metalloporphyrins, Co(III)TPPS(CN)₂ demonstrates antioxidant capabilities, potentially mitigating oxidative stress in cells. This property is critical in protecting against cellular damage during pathological conditions such as ischemia or neurodegeneration.

3.1 Cyanide Antidotal Activity

A notable study demonstrated the effectiveness of Co(III)TPPS(CN)₂ in a mouse model of sodium cyanide poisoning. Mice treated with Co(III)TPPS(CN)₂ showed significantly reduced recovery times compared to controls, indicating its potential as an effective antidote for cyanide toxicity .

4. Comparative Analysis with Other Metalloporphyrins

The following table summarizes the biological activities of various metalloporphyrins compared to Co(III)TPPS(CN)₂:

5. Conclusion

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin exhibits significant biological activity through its mechanisms as a cyanide scavenger and antioxidant. While more targeted studies are needed to fully elucidate its therapeutic potential, existing research supports its use in clinical settings related to cyanide toxicity and oxidative stress-related pathologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin, and how is its purity validated?

- Methodology : The synthesis typically involves metallation of the free-base porphyrin (e.g., 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin) with cobalt salts under controlled pH, followed by cyanide ligand substitution. Characterization includes UV-Vis spectroscopy (Soret and Q-bands), mass spectrometry (ESI-MS for molecular ion confirmation), and elemental analysis. Purity is validated via HPLC with photodiode array detection to identify byproducts .

Q. How do pH and ionic strength influence the aggregation state of this porphyrin in aqueous solutions?

- Methodology : Use dynamic light scattering (DLS) to monitor hydrodynamic radii and polarized light scattering to distinguish J-aggregates (edge-to-edge) from H-aggregates (face-to-face). At low ionic strength, electrostatic repulsion between sulfonato groups suppresses aggregation, while high ionic strength screens charges, favoring J-aggregate formation. pH adjustments (e.g., pH 2–4) protonate the porphyrin core, inducing diacid formation and altering aggregation pathways .

Q. What spectroscopic techniques are optimal for probing its electronic structure and solvation effects?

- Methodology :

- UV-Vis spectroscopy : Track Soret band shifts (e.g., ~414 nm for monomers vs. ~490 nm for J-aggregates) to assess aggregation .

- Fluorescence spectroscopy : Measure emission quenching in aggregated states due to exciton coupling .

- Resonance Raman spectroscopy : Identify vibrational modes sensitive to axial ligand bonding (e.g., Co–CN stretches) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this cobalt porphyrin?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox potentials and ligand-binding affinities. Include solvent effects (e.g., PCM model) for accuracy .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to identify sites for π-π stacking (e.g., sulfonato-phenyl rings) or electrostatic interactions with biomolecules .

Q. What experimental strategies resolve contradictions between observed aggregation behavior and ligand-binding data?

- Methodology :

- Separation techniques : Use size-exclusion chromatography or centrifugal filtration to isolate monomeric vs. aggregated species before binding assays .

- Competitive titration : Introduce a competing ligand (e.g., imidazole) to dissociate aggregates and quantify binding constants (K) via UV-Vis isosbestic point analysis .

- Cross-validate with ITC (isothermal titration calorimetry) : Directly measure enthalpy changes independent of aggregation artifacts .

Q. How does this porphyrin function as a photosensitizer in photodynamic therapy (PDT), and how is singlet oxygen quantum yield (ΦΔ) quantified?

- Methodology :

- Singlet Oxygen Sensor Green (SOSG) assay : Monitor SOSG fluorescence enhancement at 530 nm under irradiation (e.g., 420 nm light) .

- Comparative studies : Benchmark ΦΔ against zinc-phthalocyanine derivatives, accounting for oxygen concentration dependence (e.g., normoxia vs. hyperoxia) .

Q. What approaches enable its integration into functional materials (e.g., plasmonic nanostructures or photonic fibers)?

- Methodology :

- Template-directed assembly : Use polyelectrolytes (e.g., PAMAM dendrimers) or surfactants to guide porphyrin alignment on gold nanocrystals, tuning plasmon coupling via interparticle gap distances (validated by FDTD simulations) .

- Hybrid fiber fabrication : Infuse porphyrin solutions into silica photonic crystal fibers; characterize light-matter interactions via evanescent wave spectroscopy .

Data Contradiction Analysis

Q. Why do studies report conflicting binding constants (K) for ligand interactions with this porphyrin?

- Resolution : Discrepancies arise from differences in ionic strength (e.g., NaNO3 reduces K by screening sulfonato charges) and aggregation states. Standardize conditions by:

- Pre-treating solutions with chelators (e.g., EDTA) to remove trace metals.

- Reporting K values with explicit pH, temperature, and ionic strength parameters .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.